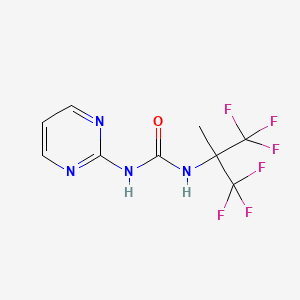![molecular formula C31H27FN2O4 B11621811 methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11621811.png)
methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[10-(シクロプロピルカルボニル)-3-(4-フルオロフェニル)-1-ヒドロキシ-3,4,10,11-テトラヒドロ-2H-ジベンゾ[b,e][1,4]ジアゼピン-11-イル]ベンゾエートメチルは、シクロプロピルカルボニル基、フルオロフェニル基、ジベンゾ[b,e][1,4]ジアゼピンコアを含むユニークな構造を持つ複雑な有機化合物です。
準備方法
4-[10-(シクロプロピルカルボニル)-3-(4-フルオロフェニル)-1-ヒドロキシ-3,4,10,11-テトラヒドロ-2H-ジベンゾ[b,e][1,4]ジアゼピン-11-イル]ベンゾエートメチルの合成は、容易に入手可能な出発物質から開始される複数段階にわたります。合成経路には、一般的に次の手順が含まれます。
ジベンゾ[b,e][1,4]ジアゼピンコアの形成: この手順では、適切な前駆体を酸性または塩基性条件下で環化させて、ジベンゾ[b,e][1,4]ジアゼピンコアを形成します。
シクロプロピルカルボニル基の導入: これは、シクロプロピルカルボニルクロリドとルイス酸触媒を用いたフリーデル・クラフツアシル化反応によって達成されます。
フルオロフェニル基の付加: この手順では、フルオロフェニル基がコア構造に導入される求核置換反応が行われます。
エステル化: 最後の手順では、カルボン酸基を酸触媒の存在下でメタノールでエステル化して、メチルエステルを形成します。
工業生産方法では、これらの手順の最適化により、収率を向上させ、コストを削減することができる場合があります。これには、連続フローリアクターや代替触媒の使用が含まれます。
化学反応の分析
4-[10-(シクロプロピルカルボニル)-3-(4-フルオロフェニル)-1-ヒドロキシ-3,4,10,11-テトラヒドロ-2H-ジベンゾ[b,e][1,4]ジアゼピン-11-イル]ベンゾエートメチルは、さまざまな化学反応を起こし、これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化させることができ、対応するケトンまたはカルボン酸を生成します。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を用いた還元反応では、カルボニル基をアルコールに還元することができます。
置換: この化合物は、特にフルオロフェニル基で求核置換反応を起こすことができ、アミンやチオールなどの求核剤を使用します。
加水分解: エステル基は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とメタノールを生成します。
科学研究への応用
4-[10-(シクロプロピルカルボニル)-3-(4-フルオロフェニル)-1-ヒドロキシ-3,4,10,11-テトラヒドロ-2H-ジベンゾ[b,e][1,4]ジアゼピン-11-イル]ベンゾエートメチルは、科学研究にいくつかの応用があります。
医薬品化学: この化合物は、生物学的標的に作用する可能性のあるユニークな構造的特徴により、治療薬としての可能性が研究されています。
有機合成: これは、より複雑な分子の合成のためのビルディングブロックとして役立ち、新しい合成方法の開発に使用することができます。
材料科学: この化合物の構造的特性は、有機発光ダイオード(OLED)やその他の電子デバイスなどの新しい材料の開発における候補となっています。
科学的研究の応用
Methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
4-[10-(シクロプロピルカルボニル)-3-(4-フルオロフェニル)-1-ヒドロキシ-3,4,10,11-テトラヒドロ-2H-ジベンゾ[b,e][1,4]ジアゼピン-11-イル]ベンゾエートメチルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、受容体または酵素に結合して、その活性を変化させ、生物学的応答をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途によって異なり、現在も研究されています。
類似化合物の比較
4-[10-(シクロプロピルカルボニル)-3-(4-フルオロフェニル)-1-ヒドロキシ-3,4,10,11-テトラヒドロ-2H-ジベンゾ[b,e][1,4]ジアゼピン-11-イル]ベンゾエートメチルは、次のような他の類似化合物と比較することができます。
ジベンゾ[b,e][1,4]ジアゼピン誘導体: これらの化合物は、コア構造を共有しており、同様の化学的特性と用途を持つ可能性があります。
フルオロフェニル含有化合物: フルオロフェニル基を含む化合物は、同様の反応性と生物学的活性を示す可能性があります。
シクロプロピルカルボニル含有化合物: これらの化合物は、シクロプロピルカルボニル基の存在により、同様の立体および電子効果を持つ可能性があります。
4-[10-(シクロプロピルカルボニル)-3-(4-フルオロフェニル)-1-ヒドロキシ-3,4,10,11-テトラヒドロ-2H-ジベンゾ[b,e][1,4]ジアゼピン-11-イル]ベンゾエートメチルの独自性は、これらの構造的特徴の組み合わせにあります。これにより、独自の特性と用途が得られる可能性があります。
類似化合物との比較
Methyl 4-[10-(cyclopropylcarbonyl)-3-(4-fluorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can be compared with other similar compounds, such as:
Dibenzo[b,e][1,4]diazepine derivatives: These compounds share the core structure and may have similar chemical properties and applications.
Fluorophenyl-containing compounds: Compounds with a fluorophenyl group may exhibit similar reactivity and biological activity.
Cyclopropylcarbonyl-containing compounds: These compounds may have similar steric and electronic effects due to the presence of the cyclopropylcarbonyl group.
The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications.
特性
分子式 |
C31H27FN2O4 |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
methyl 4-[5-(cyclopropanecarbonyl)-9-(4-fluorophenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C31H27FN2O4/c1-38-31(37)21-10-6-19(7-11-21)29-28-25(16-22(17-27(28)35)18-12-14-23(32)15-13-18)33-24-4-2-3-5-26(24)34(29)30(36)20-8-9-20/h2-7,10-15,20,22,29,33H,8-9,16-17H2,1H3 |
InChIキー |
COLFFLHIHXVIMJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)C6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11621735.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B11621737.png)
![methyl 2-[3-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11621745.png)

![ethyl (2Z)-2-(4-bromobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621749.png)
![4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11621752.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-3-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11621753.png)

![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11621761.png)
![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621769.png)
![(2E)-3-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B11621774.png)
![N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11621795.png)
